5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-a]pyrimidines, including 5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, can be achieved through various methods. One common approach involves the use of microwave-assisted multi-component reactions. For instance, a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions has been reported . This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields.
Industrial Production Methods
In an industrial setting, the production of thiadiazolo[3,2-a]pyrimidines may involve the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact. The use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, has been explored to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo[3,2-a]pyrimidines and their derivatives, such as:
- 1,3,4-thiadiazole derivatives
- 5-arylazothiazoles
- Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness
What sets 5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-amino-2-benzylsulfanyl-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c20-16-13(8-12-6-7-14(24)15(25)9-12)17(26)21-18-23(16)22-19(28-18)27-10-11-4-2-1-3-5-11/h1-9,25H,10,20H2/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHLJMTUZSHZGL-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C(=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=C(C(=O)N=C3S2)/C=C\4/C=CC(=O)C(=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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